2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one
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Overview
Description
2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with isopropylamine in the presence of a base, followed by cyclization with formamide. The reaction conditions usually require heating and the use of solvents like ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrimidine ring.
Scientific Research Applications
2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Known for its use in nucleophilic substitution reactions.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative used in synthetic chemistry.
Uniqueness
2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one stands out due to its unique combination of ethyl and isopropyl groups, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-10-7(6(2)3)5-9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHBKGSPEPCORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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